Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate
Description
Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate is a halogenated pyridine derivative characterized by a carboximidate ester group at the 3-position of the pyridine ring. The parent compound, 2,6-dichloro-5-fluoropyridine-3-carboxylic acid (CAS 82671-06-5), shares the same halogenated pyridine backbone and has a molecular weight of 209.99 g/mol, with a molecular formula of C₆H₂Cl₂FNO₂ . Replacing the carboxylic acid group with an isopropyl carboximidate ester likely increases its molecular weight (estimated ~270–280 g/mol) and alters physicochemical properties such as lipophilicity and solubility.
The compound’s synthesis may involve microwave-assisted coupling reactions, similar to the preparation of its carboxylic acid analog, which uses N-ethyl-N,N-diisopropylamine and acetonitrile under controlled heating (130°C, 21 hours) . The isopropyl esterification step would require additional reagents, such as isopropanol or activated isopropyl derivatives, to substitute the acid group.
Properties
Molecular Formula |
C9H9Cl2FN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboximidate |
InChI |
InChI=1S/C9H9Cl2FN2O/c1-4(2)15-9(13)5-3-6(12)8(11)14-7(5)10/h3-4,13H,1-2H3 |
InChI Key |
OJSNGZRFCIDQBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=N)C1=CC(=C(N=C1Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate typically involves the reaction of 2,6-dichloro-5-fluoropyridine-3-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Carboxylic acids.
Reduction: Amines.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Chemistry: Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for chemical reactions .
Mechanism of Action
The mechanism of action of isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity or modulating its function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights:
The 4-methylpyridine derivative (CAS 132195-42-7) exhibits increased stability due to the methyl group’s electron-donating effect, which may counteract electron-withdrawing halogens .
Lipophilicity and Bioavailability
- The isopropyl carboximidate derivative has the highest estimated LogP (2.8–3.2), suggesting superior lipid membrane penetration compared to methyl esters (LogP ~2.0–2.5) and carboxylic acids (LogP ~1.5–2.0) .
- Halogen substituents (Cl, F) enhance stability and modulate interactions with hydrophobic binding pockets in biological targets .
Synthetic Utility
- Carboxylic acid derivatives (e.g., CAS 82671-06-5) are common intermediates for further functionalization, such as esterification or amidation .
- Methyl esters are simpler to synthesize but may lack the pharmacokinetic advantages of bulkier esters like isopropyl carboximidate.
Its enhanced lipophilicity could favor central nervous system (CNS) targeting if BBB permeability is confirmed.
Research Findings and Limitations
- Synthesis Challenges : The parent carboxylic acid (CAS 82671-06-5) is synthesized with a modest 39% yield via microwave-assisted methods . Scaling up the isopropyl derivative may require optimization to improve efficiency.
- Data Gaps : Direct studies on the isopropyl carboximidate’s reactivity, toxicity, or target binding are absent in the provided evidence. Comparative analyses rely on extrapolation from structural analogs.
- Halogen Synergy : The combined presence of Cl and F substituents likely enhances electrophilic reactivity, making these compounds valuable in cross-coupling reactions for pharmaceutical building blocks .
Biological Activity
Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate (CAS No. 2920423-46-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article provides an overview of its biological activity, supported by relevant data tables and research findings.
Molecular Formula : C₉H₉Cl₂FN₂O
Molecular Weight : 251.09 g/mol
Boiling Point : Predicted at approximately 287.3 °C
Density : Approximately 1.42 g/cm³ at 20 °C
pKa : Estimated around 3.36 .
Research indicates that this compound exhibits biological activity through several mechanisms:
- Hedgehog Signaling Pathway Inhibition : The compound has been identified as a potential inhibitor of the Hedgehog signaling pathway, which is crucial in various developmental processes and is implicated in several cancers. Compounds that modulate this pathway can serve as therapeutic agents against malignancies .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridine compounds, including this compound, demonstrate antimicrobial properties, making them candidates for further exploration in treating bacterial infections .
Case Studies and Research Findings
Several studies have explored the biological activity of similar pyridine derivatives, providing insights into the potential applications of this compound.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Parameter | Optimal Range | Reference |
|---|---|---|
| Catalyst | K₂CO₃, 10 mol% | |
| Temperature | 90–100°C | |
| Reaction Time | 12–24 hours | |
| Yield | 65–85% |
Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : 1H, 13C, and 19F NMR to confirm substituent positions and functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC : Purity analysis (>98%) using C18 columns with UV detection at 254 nm .
- Melting Point : Consistency with literature values (e.g., 89–91°C for analogous compounds) .
Advanced: How can computational modeling (e.g., DFT) predict reactivity and guide synthetic modifications of this compound?
Answer:
Density Functional Theory (DFT) simulations can:
- Map Electron Density : Identify nucleophilic/electrophilic sites using HOMO-LUMO gaps .
- Predict Reaction Pathways : Compare energy barriers for different substitution mechanisms (e.g., SNAr vs. radical pathways) .
- Optimize Substituents : Model the effects of replacing chlorine/fluorine with other halogens to tune electronic properties.
Q. Methodological Framework :
Theoretical Basis : Use PubChem’s SMILES (C1=CC(=NC(=C1C#N)F)F) to generate 3D structures .
Software : Gaussian or ORCA for geometry optimization and transition-state analysis .
Validation : Cross-check computational results with experimental kinetics .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from methodological variability. Strategies include:
Q. Example Workflow :
In Vitro Testing : Assess antimicrobial activity against Phytophthora spp. using zoospore inhibition assays .
Data Triangulation : Combine HPLC purity data with bioactivity results to rule out impurity effects .
Advanced: What methodological frameworks ensure rigor in studying this compound’s environmental stability or degradation pathways?
Answer:
Adopt the Quadripolar Model :
Theoretical Pole : Apply reaction kinetics (e.g., Arrhenius equation) to predict hydrolysis rates.
Epistemological Pole : Use peer-reviewed degradation studies to define testable hypotheses.
Morphological Pole : Design experiments simulating environmental conditions (pH, UV exposure).
Technical Pole : Employ LC-MS/MS to detect degradation products .
Q. Table 2: Degradation Study Design
| Condition | Test Range | Analytical Method |
|---|---|---|
| pH | 3–11 | HPLC-UV |
| Temperature | 25–60°C | GC-MS |
| Light Exposure | UV vs. dark control | Photoreactor |
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal .
Advanced: How can researchers design experiments to explore structure-activity relationships (SAR) for this compound in drug discovery?
Answer:
Stepwise SAR Strategy :
Core Modifications : Synthesize analogs with varying halogens (Cl, F, Br) at positions 2, 5, and 6 .
Functional Group Swapping : Replace the isopropyl group with methyl, ethyl, or tert-butyl to assess steric effects .
Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .
Q. Data Interpretation :
- Correlate logP values (from computational models) with cell permeability .
- Use X-ray crystallography to resolve binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
